methyl 4-{[(E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]amino}benzenecarboxylate
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Overview
Description
Methyl 4-{[(E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]amino}benzenecarboxylate is an organic compound with a complex structure that includes a bromine atom, a hydroxyl group, and a methoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[(E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]amino}benzenecarboxylate typically involves the condensation of 3-bromo-2-hydroxy-5-methoxybenzaldehyde with methyl 4-aminobenzoate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]amino}benzenecarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Amines, thiols, or other nucleophiles in the presence of a base
Major Products Formed
Oxidation: Formation of a carbonyl compound
Reduction: Formation of an amine derivative
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Methyl 4-{[(E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]amino}benzenecarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-{[(E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]amino}benzenecarboxylate involves its interaction with specific molecular targets and pathways. The compound’s bromine and hydroxyl groups play a crucial role in its reactivity and binding affinity to biological targets. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-{[(E)-(3-bromo-2-hydroxyphenyl)methylidene]amino}benzenecarboxylate
- Methyl 4-{[(E)-(3-chloro-2-hydroxy-5-methoxyphenyl)methylidene]amino}benzenecarboxylate
- Methyl 4-{[(E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]amino}benzenesulfonate
Uniqueness
Methyl 4-{[(E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]amino}benzenecarboxylate is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical properties and reactivity
Properties
IUPAC Name |
methyl 4-[(3-bromo-2-hydroxy-5-methoxyphenyl)methylideneamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO4/c1-21-13-7-11(15(19)14(17)8-13)9-18-12-5-3-10(4-6-12)16(20)22-2/h3-9,19H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQSUILDSWGAJQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Br)O)C=NC2=CC=C(C=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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